2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine 2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1542796-07-5
VCID: VC11659628
InChI: InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3/t16-,21-/m1/s1
SMILES: CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3
Molecular Formula: C17H20NO2P
Molecular Weight: 301.32 g/mol

2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

CAS No.: 1542796-07-5

Cat. No.: VC11659628

Molecular Formula: C17H20NO2P

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine - 1542796-07-5

Specification

CAS No. 1542796-07-5
Molecular Formula C17H20NO2P
Molecular Weight 301.32 g/mol
IUPAC Name 2-[(2R,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine
Standard InChI InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3/t16-,21-/m1/s1
Standard InChI Key NFXZRUNTUSEVGQ-IIBYNOLFSA-N
Isomeric SMILES CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)C3=CC=CC=N3
SMILES CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3
Canonical SMILES CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure integrates a benzo[d] oxaphosphol ring system fused with a pyridine moiety. Key substituents include:

  • A tert-butyl group at the 3-position of the oxaphosphol ring, enhancing steric bulk and influencing ligand coordination properties .

  • A methoxy group at the 4-position, modulating electronic effects and solubility .

  • A pyridine ring at the 2-position, providing a π-accepting site for metal coordination .

The stereochemistry at the 2R and 3R positions is critical for its function in asymmetric catalysis, as confirmed by its IUPAC name and SMILES notation (CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)C3=CC=CC=N3) .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Oxaphosphol Ring Formation: Cyclization of a phenolic precursor with a phosphorus source under basic conditions .

  • Stereoselective Introduction of Substituents: The tert-butyl and methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, with chiral auxiliaries or catalysts ensuring the (2R,3R) configuration .

  • Pyridine Attachment: Suzuki-Miyaura coupling or direct lithiation-substitution connects the pyridine ring to the oxaphosphol core .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₀NO₂P
Molecular Weight301.32 g/mol
Purity≥95% (HPLC)
Storage Conditions2–8°C, inert atmosphere
SolubilityLikely soluble in DCM, THFInferred

The compound’s boiling point and melting point are unspecified in available data, but its stability under inert atmospheres suggests sensitivity to oxidation .

Applications in Catalysis and Medicinal Chemistry

Asymmetric Catalysis

As a chiral phosphine ligand, this compound coordinates transition metals (e.g., palladium, rhodium) to enable enantioselective transformations:

  • Hydrogenation: Reduces prochiral alkenes to chiral alkanes with high ee, critical for synthesizing bioactive molecules .

  • Cross-Coupling: Facilitates C–C bond formation in Suzuki-Miyaura and Heck reactions, preserving stereochemical integrity .

SupplierQuantityPrice (USD)PurityStock Status
Ambeed100 mg151.7195%In Stock
Aladdin25 mg46.90≥95%, ≥99% eeLimited
BLD Pharm100 mgN/A97%Typically In Stock

The compound’s cost reflects its specialized synthesis and chiral purity, with bulk purchases (e.g., 500 mg) exceeding $550 .

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